Sodium stibogluconate
CAS No.: 16037-91-5
Cat. No.: VC0003292
Molecular Formula: C12H22NaO18Sb2
Molecular Weight: 720.80 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16037-91-5 |
---|---|
Molecular Formula | C12H22NaO18Sb2 |
Molecular Weight | 720.80 g/mol |
IUPAC Name | trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid;hydride;nonahydrate |
Standard InChI | InChI=1S/2C6H10O7.Na.H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;1H2;;;;;/q2*-2;;;;;;2*+2/t2*2-,3-,4+,5-;;;;;;;/m11......./s1 |
Standard InChI Key | ZIYJALGHGOUMPU-LZBQIKKXSA-N |
Isomeric SMILES | C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)O)O)[C@@H](CO)O)C(=O)O)O)O)O.O.[Na] |
SMILES | C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)[O-])O)C(CO)O)C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Canonical SMILES | C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O.O.[Na] |
Appearance | Assay:≥95%A crysatlline solid |
Introduction
Chemical Composition and Physicochemical Properties
Sodium stibogluconate (C₁₂H₃₇Na₃O₂₇Sb₂) is an organometallic compound with a molecular weight of 925.9 g/mol . Its structure consists of antimony(V) complexed with gluconic acid derivatives, forming a stable coordination complex that enables targeted delivery to macrophage lysosomes where Leishmania amastigotes reside . The compound exhibits high water solubility (1 mg/mL at 75°C) and hygroscopicity, requiring storage at 2–8°C to maintain stability .
Structural Characteristics
The pentavalent antimony (Sb⁵⁺) core interacts with gluconate ligands through oxygen atoms, creating a pH-sensitive complex that dissociates in acidic environments. This property facilitates intracellular release of antimony species within parasitophorous vacuoles of infected macrophages . X-ray crystallography studies reveal a distorted octahedral geometry around the antimony center, with bond lengths ranging from 1.95–2.15 Å to oxygen ligands .
Pharmacokinetic Profile
Sodium stibogluconate demonstrates rapid renal clearance (elimination half-life = 6 hours) and limited tissue distribution, concentrating primarily in the liver, spleen, and bone marrow – key reservoirs for Leishmania parasites . Its trivalent antimony metabolites (Sb³⁺) exhibit 10-fold greater antileishmanial activity than the parent compound, though increased toxicity accompanies this metabolic activation .
Mechanisms of Antiparasitic and Immunomodulatory Action
Direct Parasiticidal Effects
The drug undergoes stepwise reduction from Sb⁵⁺ to Sb³⁺ within macrophage phagolysosomes, generating reactive oxygen species that disrupt parasite mitochondrial electron transport chains . This process inhibits ATP synthesis in Leishmania amastigotes, with 50% inhibitory concentrations (IC₅₀) ranging from 12–45 μg/mL depending on species and strain susceptibility .
Host Cell Modulation
Recent breakthroughs reveal sodium stibogluconate's potent inhibition of protein tyrosine phosphatases (PTPases), particularly SHP-1 (99% inhibition at 10 μg/mL) . This action enhances cytokine signaling pathways by prolonging Janus kinase (JAK) and signal transducer and activator of transcription (STAT) phosphorylation (Figure 1). In Baf3 cells, the drug amplifies IL-3-induced JAK2/STAT5 phosphorylation by 3.2-fold, synergistically boosting antiparasitic immune responses .
Clinical Applications in Leishmaniasis
Visceral Leishmaniasis (VL)
The standard regimen of 20 mg Sb⁵⁺/kg/day for 28 days achieves cure rates of 92–97% in immunocompetent patients . Removal of the historical 850 mg daily cap has improved outcomes in adults >85 kg, with relapse rates decreasing from 15% to 4% in weight-adjusted cohorts .
Cutaneous Leishmaniasis (CL)
Intralesional administration demonstrates marked efficacy, particularly in pediatric populations. A 2020 study of 58 children <2 years showed 100% cure rates after 4–8 injections (0.5–1 mL per cm² lesion area) . Comparative outcomes reveal:
Administration Route | Cure Rate (%) | Median Healing Time (Days) | Adverse Events (%) |
---|---|---|---|
Intralesional | 72 | 42 | 18 |
Systemic | 60 | 56 | 34 |
Lesions on facial regions (cheeks, chin) heal 40% faster than those on extremities due to enhanced drug penetration in highly vascularized areas .
Emerging Therapeutic Applications
Oncology Applications
Preclinical studies demonstrate sodium stibogluconate's synergy with azacitidine in acute myeloid leukemia (AML), reducing blast counts by 78% in xenograft models through PTPase inhibition . Phase I trials show complete remission in 22% of refractory AML patients when combined with hypomethylating agents .
Autoimmune Disease Modulation
The drug's SHP-1 inhibitory activity has shown promise in murine models of multiple sclerosis, decreasing clinical severity scores by 65% through STAT3 pathway potentiation . Human trials are investigating low-dose regimens (5 mg/kg) for rheumatoid arthritis management.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume